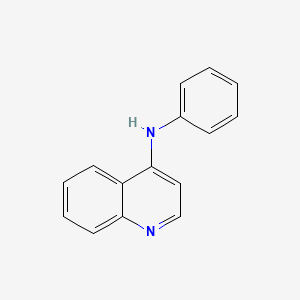

N-phenylquinolin-4-amine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-phenylquinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2/c1-2-6-12(7-3-1)17-15-10-11-16-14-9-5-4-8-13(14)15/h1-11H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRTUTGBOQZQBMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC=NC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50408552 | |

| Record name | N-phenylquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50408552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30696-07-2 | |

| Record name | N-phenylquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50408552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The N-Phenylquinolin-4-amine Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The N-phenylquinolin-4-amine core is a quintessential example of a "privileged scaffold" in medicinal chemistry. Its rigid, planar structure and versatile synthetic handles have made it a cornerstone in the design of a multitude of biologically active compounds. This guide provides a comprehensive technical overview of the this compound scaffold, from its fundamental chemical properties and synthesis to its profound impact on drug discovery, most notably in the development of targeted cancer therapies. We will delve into the intricate mechanisms of action of its derivatives, particularly as kinase inhibitors, and provide detailed, field-proven experimental protocols for their synthesis and biological evaluation. This document is intended to serve as an authoritative resource for researchers and drug development professionals, enabling them to leverage the full potential of this remarkable chemical entity.

The this compound Scaffold: Structure and Significance

The this compound scaffold is characterized by a quinoline ring system substituted with a phenylamino group at the 4-position. This deceptively simple architecture confers a unique combination of structural rigidity and the capacity for diverse chemical modifications, which are crucial for its biological activity.

The quinoline moiety itself is a bicyclic aromatic heterocycle that is prevalent in numerous natural products and synthetic compounds with a wide array of pharmacological properties, including anticancer activities.[1] The introduction of the N-phenylamino group at the 4-position creates a pharmacophore that has proven to be exceptionally effective in targeting the ATP-binding site of various protein kinases.[2]

The significance of this scaffold in drug discovery cannot be overstated. It forms the core of several clinically successful drugs, most notably Lapatinib (Tykerb®) , a potent dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) kinases, used in the treatment of HER2-positive breast cancer.[3] The success of Lapatinib has spurred extensive research into novel derivatives of the this compound scaffold, leading to the discovery of compounds with activity against a range of other kinases and biological targets.

Synthesis of the this compound Core and Its Derivatives

The construction of the this compound scaffold and its subsequent derivatization are central to exploring its therapeutic potential. A common and effective strategy involves the nucleophilic aromatic substitution (SNA_r_) of a 4-chloroquinoline precursor with a corresponding aniline.[4][5]

General Synthesis of the this compound Scaffold

The fundamental synthetic route involves the reaction of a 4-chloro-7-substituted-quinoline with an appropriate aniline derivative. The reactivity of the 4-chloroquinoline is enhanced by the electron-withdrawing nature of the quinoline nitrogen, facilitating the nucleophilic attack by the amine.

A general reaction scheme is as follows:

Caption: General synthetic scheme for this compound derivatives.

A detailed, step-by-step protocol for a representative synthesis is provided in the Experimental Protocols section.

Synthesis of Lapatinib: A Case Study

The synthesis of Lapatinib showcases a more elaborate application of quinoline chemistry, often involving multiple steps to introduce the necessary functionalities for potent and selective kinase inhibition. While several synthetic routes have been reported, a common approach involves the initial construction of a substituted quinazoline or quinoline core, followed by the introduction of the side chains.

One patented method for Lapatinib synthesis involves a reductive amination step to install the sulfone-containing side chain.[6] This typically involves the reaction of an aldehyde intermediate with 2-aminoethylmethylsulfone, followed by reduction with a hydride agent like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃).[6]

Mechanism of Action: Targeting Protein Kinases

The primary mechanism of action for many this compound derivatives is the inhibition of protein kinases.[2] These enzymes play a critical role in cellular signaling pathways that regulate cell growth, proliferation, differentiation, and survival.[7] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention.

Inhibition of EGFR and HER2

Derivatives of the this compound scaffold, such as Lapatinib, are potent inhibitors of the tyrosine kinase activity of EGFR (ErbB1) and HER2 (ErbB2).[3] They act as ATP-competitive inhibitors, binding to the intracellular kinase domain of these receptors. This binding event prevents the autophosphorylation and activation of the receptor, thereby blocking downstream signaling pathways, including the Ras/Raf/MEK/ERK and PI3K/Akt/mTOR pathways.

Caption: Mechanism of action of this compound derivatives as EGFR/HER2 inhibitors.

The flat, heterocyclic core of the scaffold mimics the adenine ring of ATP, allowing it to fit into the ATP-binding pocket of the kinase. The N-phenyl group and other substituents then form additional interactions within the active site, contributing to the compound's potency and selectivity.

Structure-Activity Relationships (SAR)

Extensive SAR studies have been conducted on the this compound scaffold to optimize its kinase inhibitory activity. Key findings include:

-

Substitutions on the Quinoline Ring: Small, electron-donating groups at the 6- and 7-positions of the quinoline ring generally enhance inhibitory activity against EGFR.[2]

-

Substitutions on the Phenyl Ring: The nature and position of substituents on the 4-anilino moiety are critical for both potency and selectivity. For instance, in the 4-anilinoquinazoline series (a closely related scaffold), small, lipophilic, electron-withdrawing groups at the 3-position of the phenyl ring were found to enhance potency.[2]

-

Side Chains: The introduction of specific side chains, such as the (3-fluorobenzyl)oxy group and the sulfone-containing moiety in Lapatinib, is crucial for achieving high potency and dual inhibitory activity against EGFR and HER2.

Table 1: Representative this compound Derivatives and their Biological Activities

| Compound ID | R1 (Quinoline) | R2 (Aniline) | Target(s) | IC₅₀ (nM) | Reference |

| Lapatinib | -H | 3-chloro-4-((3-fluorobenzyl)oxy) | EGFR, HER2 | 10.8, 9.2 | [3] |

| Derivative A | 7-methoxy | 3-bromo | EGFR | 0.5 | [2] |

| Derivative B | 6,7-dimethoxy | 3-ethynyl | EGFR | 1.2 | [2] |

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis and biological evaluation of this compound derivatives. These are intended as a starting point and may require optimization based on the specific compounds and cell lines being investigated.

Synthesis of N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine

This protocol describes the synthesis of a potent 4-aminoquinoline derivative, which serves as a good model for the synthesis of other this compound analogues.[4][5]

Materials:

-

4,7-dichloroquinoline

-

N,N-dimethylethane-1,2-diamine

-

Reaction vessel with stirring and heating capabilities

-

Standard laboratory glassware for work-up and purification

-

Deionized water

-

Sodium hydroxide (NaOH) solution

-

Dichloromethane or Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

In a suitable reaction vessel, combine 4,7-dichloroquinoline (1.0 equivalent) and an excess of N,N-dimethylethane-1,2-diamine (2.0 equivalents).

-

Heat the reaction mixture to 120-130°C with continuous stirring.

-

Maintain this temperature for 6-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Dilute the reaction mixture with water and basify with NaOH solution.

-

Extract the aqueous layer multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield the pure N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine.[5]

In Vitro EGFR Kinase Assay

This protocol outlines a general method for determining the in vitro inhibitory activity of this compound derivatives against EGFR kinase.[8][9]

Caption: Workflow for an in vitro EGFR kinase assay.

Materials:

-

Recombinant human EGFR kinase

-

Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ATP

-

Kinase substrate (e.g., poly(Glu,Tyr) 4:1)

-

Test compounds dissolved in DMSO

-

96-well plates

-

Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compounds in the kinase assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).

-

In a 96-well plate, add the EGFR enzyme to each well.

-

Add the diluted test compounds to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding a mixture of ATP and the kinase substrate to each well.

-

Incubate the plate at 30°C for a specific duration (e.g., 60 minutes).

-

Stop the reaction according to the detection kit manufacturer's instructions (e.g., by adding a stop solution).

-

Measure the kinase activity using a suitable detection method, such as luminescence, fluorescence, or radioactivity.

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (DMSO).

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

MTT Cell Proliferation Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[10][11][12]

Materials:

-

Human cancer cell lines (e.g., MCF-7, MDA-MB-468)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well tissue culture plates

-

Test compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be kept below 0.5%. Add the compound dilutions to the wells and incubate for a desired period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the GI₅₀ (concentration that inhibits cell growth by 50%) or IC₅₀ (concentration that reduces cell viability by 50%) values.

Conclusion and Future Perspectives

The this compound scaffold has firmly established itself as a privileged core in medicinal chemistry, with a proven track record in the development of successful kinase inhibitors. Its synthetic accessibility and the rich structure-activity relationship data available make it an attractive starting point for the design of novel therapeutics.

Future research in this area will likely focus on several key aspects:

-

Exploring New Biological Targets: While the scaffold has been extensively studied as a kinase inhibitor, its potential against other target classes remains relatively underexplored.

-

Overcoming Drug Resistance: The development of derivatives that can overcome acquired resistance to existing therapies is a critical area of research.

-

Improving Pharmacokinetic Properties: Optimizing the ADME (absorption, distribution, metabolism, and excretion) properties of this compound derivatives will be crucial for their clinical success.

-

Scaffold Hopping and Diversification: While the core scaffold is highly effective, exploring bioisosteric replacements and novel derivatization strategies could lead to the discovery of compounds with improved properties.

References

-

Gupta, J., et al. (2021). New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex. Molecules, 26(15), 4436. [Link]

-

Kumar, A., et al. (2007). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 17(15), 4173-4176. [Link]

-

Wang, Z. (2017). In Vitro Enzyme Kinetics Analysis of EGFR. Methods in Molecular Biology, 1652, 11-21. [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]

-

JoVE. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. [Link]

-

BPS Bioscience. (n.d.). EGFR Kinase Assay Kit. [Link]

-

Reaction Biology. (n.d.). EGFR Assays & Drug Discovery Services. [Link]

-

Kumar, A., et al. (2007). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. PMC. [Link]

-

Al-Suwaidan, I. A., et al. (2016). Molecular Modeling, Synthesis and Biological Evaluation of N-Phenyl-4-Hydroxy-6-Methyl-2-Quinolone-3-CarboxAmides as Anticancer Agents. Molecules, 21(11), 1540. [Link]

- Google Patents. (2012).

-

ResearchGate. (2022). Lapatinib synthesis via C–H functionalization. [Link]

-

Watson, A. J. B., et al. (2022). Assessing a sustainable manufacturing route to lapatinib. Reaction Chemistry & Engineering, 7(10), 2135-2144. [Link]

- Google Patents. (2014).

- Google Patents. (2016).

-

Gökçek, M., et al. (2018). Design and Development of Novel 2-(Morpholinyl)-N-substituted Phenylquinazolin-4-amines as Selective COX-II Inhibitor. Letters in Drug Design & Discovery, 15(12), 1285-1296. [Link]

-

ResearchGate. (2009). Synthesis of 2-Phenylquinolin-4-amines Substituted with Diverse Amino and Aminoalkyl Groups. [Link]

-

Kandil, S., et al. (2020). 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets. Parasitology, 147(14), 1597-1613. [Link]

-

Rewcastle, G. W., et al. (1995). Tyrosine kinase inhibitors. 5. Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines as potent adenosine 5'-triphosphate binding site inhibitors of the tyrosine kinase domain of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 38(18), 3482-3487. [Link]

-

Kubo, K., et al. (2003). Synthesis and structure-activity relationship for new series of 4-phenoxyquinoline derivatives as specific inhibitors of platelet-derived growth factor receptor tyrosine kinase. Bioorganic & Medicinal Chemistry, 11(23), 5067-5080. [Link]

-

El-Moghazy, S. M., et al. (2018). Design and Development of Novel Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules, 23(11), 2969. [Link]

-

NeuroQuantology. (2022). Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. [Link]

-

MDPI. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). [Link]

-

ResearchGate. (1996). Tyrosine kinase inhibitors. 5. Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines as potent adenosine 5'-triphosphate binding site inhibitors of the tyrosine kinase domain of the epidermal growth factor receptor. [Link]

-

Kandulski, M., et al. (2022). New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. Molecules, 27(15), 4949. [Link]

-

Vert, A., et al. (2002). Synthesis and activity of substituted 2-phenylquinolin-4-amines, antagonists of immunostimulatory CpG-oligodeoxynucleotides. Journal of Medicinal Chemistry, 45(26), 5707-5715. [Link]

-

ResearchGate. (n.d.). Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds. [Link]

Sources

- 1. New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tyrosine kinase inhibitors. 5. Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines as potent adenosine 5'-triphosphate binding site inhibitors of the tyrosine kinase domain of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Assessing a sustainable manufacturing route to lapatinib - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00267A [pubs.rsc.org]

- 7. neuroquantology.com [neuroquantology.com]

- 8. In Vitro Enzyme Kinetics Analysis of EGFR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. atcc.org [atcc.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Initial biological screening of novel N-phenylquinolin-4-amine compounds

Interpretation of Expected Results: A successful inhibition of the pathway by NQC-3 would be demonstrated by a dose-dependent decrease in the levels of p-JAK2 and p-STAT3, while the levels of total JAK2, total STAT3, and the loading control remain relatively unchanged. [23][24]

Orthogonal Screening: Antimicrobial Activity

Expertise & Rationale: The quinoline scaffold is historically significant in antimicrobial agents. Therefore, evaluating novel this compound compounds for antibacterial activity is a valuable parallel screening effort. The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. [7]This assay provides quantitative data on the potency of the compound against various bacterial strains. Adherence to guidelines from the Clinical and Laboratory Standards Institute (CLSI) ensures the reliability and reproducibility of the results. [8][9]

Detailed Protocol: Broth Microdilution for MIC Determination

This protocol is based on CLSI and EUCAST standards. [8][10]

-

Bacterial Strain Preparation:

-

Use representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacterial strains.

-

From an overnight culture plate, select 3-5 well-isolated colonies and suspend them in sterile saline.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. [11] * Dilute this suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells. [7]2. Compound Dilution:

-

In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds (NQC-1, NQC-2, NQC-3) and a positive control antibiotic (e.g., Ciprofloxacin) in CAMHB. The typical concentration range is 128 µg/mL down to 0.25 µg/mL.

-

-

Inoculation and Incubation:

-

Inoculate each well (containing 100 µL of diluted compound) with 100 µL of the prepared bacterial suspension.

-

Include a growth control well (bacteria in broth, no compound) and a sterility control well (broth only).

-

Cover the plate and incubate at 37°C for 18-24 hours. [12]4. MIC Determination:

-

After incubation, visually inspect the plates for bacterial growth (turbidity).

-

The MIC is the lowest concentration of the compound at which there is no visible growth. [7]

-

Data Presentation: Hypothetical MIC Values

| Compound | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |

| NQC-1 | 8 | 16 |

| NQC-2 | > 128 | > 128 |

| NQC-3 | 4 | 8 |

| Ciprofloxacin (Control) | 0.5 | 0.25 |

Interpretation: The hypothetical results suggest that NQC-3 and NQC-1 possess moderate antibacterial activity, with NQC-3 being the more potent of the two. This dual anticancer and antibacterial profile could make NQC-3 a particularly interesting lead compound for further development.

Summary and Forward Outlook

This technical guide has detailed a comprehensive, multi-tiered strategy for the initial biological characterization of novel this compound compounds. By following this scientifically-grounded workflow, researchers can efficiently progress from broad phenotypic screening to specific mechanistic insights.

The screening cascade identified a hypothetical lead compound, NQC-3 , which demonstrated:

-

Potent broad-spectrum cytotoxicity against multiple cancer cell lines.

-

A clear mechanism of action involving the induction of apoptosis and G2/M phase cell cycle arrest .

-

A plausible molecular target, with evidence suggesting inhibition of the JAK/STAT signaling pathway .

-

A valuable secondary activity, showing moderate antibacterial efficacy .

The next logical steps in the drug development pipeline for a compound like NQC-3 would involve lead optimization to improve potency and drug-like properties, in-depth toxicology studies, and eventual evaluation in preclinical in vivo cancer models to assess efficacy and safety in a whole-organism context. This structured initial screening is the indispensable foundation upon which these future studies are built.

References

-

BPS Bioscience. (n.d.). Mechanisms of JAK-STAT Signaling Pathways in Cancer. BPS Bioscience. [Link]

-

El-Sayed, M. T., et al. (2023). The Synthesis, Antimicrobial Activity, and Molecular Docking of New 1, 2, 4-Triazole, 1, 2, 4-Triazepine, Quinoline, and Pyrimidine Scaffolds Condensed to Naturally Occurring Furochromones. MDPI. [Link]

-

Rakuno Gakuen University. (2025). Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia. [Link]

-

Clinical and Laboratory Standards Institute. (n.d.). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health, Islamabad Pakistan. [Link]

-

Guryanova, O. A., et al. (2016). New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex. PMC - NIH. [Link]

-

Owen, K. L., et al. (2020). JAK-STAT Signalling Pathway in Cancer. PMC - NIH. [Link]

-

Liu, K., et al. (2013). Synthesis and anticancer activities of 5,6,7-trimethoxy-N-phenyl(ethyl)-4-aminoquinazoline derivatives. PubMed. [Link]

-

EUCAST. (2024). MIC Determination. European Committee on Antimicrobial Susceptibility Testing. [Link]

-

Mohana, K. N., et al. (2014). Synthesis and antimicrobial activity of 5-aminoquinoline and 3-amino phenol derivatives. ResearchGate. [Link]

-

Jayaraman, S. (2020). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC - NIH. [Link]

-

Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing | Area of Focus. CLSI. [Link]

-

Siveen, K. S., et al. (2021). JAK/STAT Signaling: Molecular Targets, Therapeutic Opportunities, and Limitations of Targeted Inhibitions in Solid Malignancies. Frontiers. [Link]

-

University of Leicester. (n.d.). Propidium Iodide Cell Cycle Staining Protocol. [Link]

-

Kumar, A., et al. (2021). Synthesis, Antimicrobial Activity and Molecular Docking Study of Novel N,2-Diphenylquinazolin-4-amine Derivatives. ResearchGate. [Link]

-

Clinical and Laboratory Standards Institute. (2026). M100 | Performance Standards for Antimicrobial Susceptibility Testing. CLSI. [Link]

-

Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. [Link]

-

Abd, A. H., et al. (2023). MTT (Assay protocol). Protocols.io. [Link]

-

Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Bio-Rad Antibodies. [Link]

-

University of Florida Health. (n.d.). DNA Cell Cycle Analysis with PI. [Link]

-

Horton, T. (n.d.). MTT Cell Assay Protocol. Checkpoint Lab. [Link]

-

CHAIN. (2016). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER). [Link]

-

My Cancer Genome. (n.d.). JAK/STAT signaling. [Link]

-

Zhang, H., et al. (2019). Western blot analysis of JAK2/ pJAK2 and STAT3/pSTAT3 expression. ResearchGate. [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

-

Grabiec, A. M., & Korbut, E. (2020). Targeting the JAK2/STAT3 Pathway—Can We Compare It to the Two Faces of the God Janus?. MDPI. [Link]

-

Alpan, A. S., et al. (2022). Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. PMC - NIH. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and anticancer activities of 5,6,7-trimethoxy-N-phenyl(ethyl)-4-aminoquinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rr-asia.woah.org [rr-asia.woah.org]

- 8. nih.org.pk [nih.org.pk]

- 9. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]

- 10. EUCAST: MIC Determination [eucast.org]

- 11. chainnetwork.org [chainnetwork.org]

- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

The N-phenylquinolin-4-amine Scaffold: A Privileged Fragment in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The N-phenylquinolin-4-amine core is a recognized privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of this fragment's role in drug discovery, with a particular focus on its application in oncology. We will delve into the synthetic strategies for accessing this core, analyze its diverse mechanisms of action, and present a systematic overview of its structure-activity relationships. Furthermore, this guide will frame the this compound scaffold within the context of fragment-based drug discovery (FBDD), offering a workflow from initial fragment screening to lead optimization. Detailed experimental protocols and data-driven insights are provided to empower researchers in their pursuit of novel therapeutics based on this versatile chemical entity.

Introduction: The Quinoline Moiety and the Rise of a Privileged Scaffold

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a cornerstone of medicinal chemistry.[1] Its presence in numerous natural products and synthetic drugs underscores its importance as a pharmacophore. Within the vast chemical space of quinoline derivatives, the this compound scaffold has emerged as a particularly fruitful starting point for the development of novel therapeutic agents. Its rigid, planar structure provides a well-defined framework for interaction with biological targets, while the synthetic accessibility of the 4-amino position allows for facile diversification and optimization of pharmacological properties.

This guide will provide a comprehensive overview of the this compound core, starting from its fundamental synthetic accessibility to its intricate interactions with biological systems and its successful application in drug discovery campaigns.

Synthetic Strategies: Accessing the this compound Core

The construction of the this compound scaffold is primarily achieved through a robust and versatile synthetic methodology: the nucleophilic aromatic substitution (SNAr) reaction. This approach offers a straightforward and efficient means to introduce a wide array of aniline derivatives at the C4 position of the quinoline ring.

General Synthetic Protocol: Nucleophilic Aromatic Substitution (SNAr)

The most common and direct route to this compound derivatives involves the reaction of a 4-chloroquinoline precursor with a substituted aniline. The electron-withdrawing nature of the quinoline nitrogen atom activates the C4 position towards nucleophilic attack, facilitating the displacement of the chlorine atom.

Experimental Protocol: Synthesis of a Representative this compound Derivative

Objective: To synthesize N-(4-methoxyphenyl)quinolin-4-amine.

Materials:

-

4-chloroquinoline

-

p-anisidine (4-methoxyaniline)

-

Ethanol (or other suitable solvent like isopropanol or DMF)

-

Hydrochloric acid (catalytic amount, optional)

-

Sodium bicarbonate solution

-

Ethyl acetate

-

Hexane

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chloroquinoline (1.0 eq) in ethanol.

-

Add p-anisidine (1.1 eq) to the solution. A catalytic amount of hydrochloric acid can be added to protonate the quinoline nitrogen, further activating the C4 position.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to afford the pure N-(4-methoxyphenyl)quinolin-4-amine.

-

Characterize the final product by 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.

Alternative Synthetic Routes

-

Palladium-catalyzed cross-coupling reactions: For instance, a Suzuki coupling between a 4-aminoquinoline boronic acid derivative and a phenyl halide can be utilized.

-

Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields for the SNAr reaction.

Mechanism of Action: A Multifaceted Pharmacological Profile

The this compound scaffold exerts its biological effects through a variety of mechanisms, with a significant focus on anticancer applications. The planar nature of the quinoline ring allows for intercalation into DNA and interaction with the ATP-binding pockets of kinases, while the aniline moiety provides a vector for exploring and optimizing interactions with specific protein residues.

Anticancer Activity

A primary mechanism by which this compound derivatives exhibit anticancer activity is through the induction of apoptosis, or programmed cell death. Several studies have demonstrated that these compounds can trigger the intrinsic apoptotic pathway. For example, certain derivatives have been shown to activate the p53 tumor suppressor protein.[2] Activated p53 can then upregulate the expression of pro-apoptotic proteins like Bax, leading to mitochondrial dysfunction, cytochrome c release, and subsequent caspase activation.

This compound derivatives have been shown to modulate several critical signaling pathways that are often dysregulated in cancer.

-

NF-κB Pathway: The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway plays a crucial role in inflammation, immunity, and cell survival. Its aberrant activation is a hallmark of many cancers. Certain (4-phenylamino)quinazoline derivatives, which share a similar structural motif, have been developed as potent inhibitors of NF-κB activation.

-

ERK Pathway: The Extracellular signal-regulated kinase (ERK) pathway is a key component of the MAPK/ERK pathway, which regulates cell proliferation, differentiation, and survival. Inhibition of ERK1/2 phosphorylation has been observed with some 5,6,7-trimethoxy-N-phenyl-4-aminoquinazoline derivatives.[3]

The diagram below illustrates a simplified model of the anticancer mechanism of action for certain this compound derivatives, focusing on the induction of apoptosis via p53 activation.

Caption: Anticancer mechanism via p53-mediated apoptosis.

Structure-Activity Relationships (SAR): Fine-Tuning for Potency and Selectivity

The pharmacological activity of this compound derivatives can be significantly modulated by the nature and position of substituents on both the quinoline and phenyl rings. A systematic exploration of these modifications is crucial for optimizing potency, selectivity, and pharmacokinetic properties.

Substitutions on the Quinoline Ring

-

Position 7: The introduction of substituents at the 7-position of the quinoline ring has been shown to be particularly important for anticancer activity. A study on a series of quinoline derivatives revealed that a large and bulky alkoxy substituent at this position, such as a 4-fluorobenzyloxy group, was beneficial for antiproliferative activity.[2]

-

Positions 5, 6, and 8: Modifications at other positions on the quinoline core can also influence activity. For instance, 5,6,7-trimethoxy substitution in N-phenyl-4-aminoquinazolines has been associated with potent inhibition of ERK1/2 phosphorylation.[3]

Substitutions on the Phenyl Ring

The electronic and steric properties of substituents on the N-phenyl ring play a critical role in dictating the interaction with the target protein.

-

Electron-donating vs. Electron-withdrawing groups: The electronic nature of the substituent can influence the pKa of the aniline nitrogen and the overall electron density of the ring system, thereby affecting binding affinity.

-

Positional Isomers: The position of the substituent on the phenyl ring (ortho, meta, or para) can dramatically alter the binding mode and potency of the compound.

Modifications of the Amino Linker

The amino group at the 4-position is a key feature of the scaffold.

-

Alkylamino side chains: The introduction of an amino side chain at the 4-position can enhance antiproliferative activity. The length of this alkylamino side chain is a critical parameter, with studies suggesting that a two-carbon (ethyl) linker is often optimal.[2]

Table 1: Structure-Activity Relationship of this compound Derivatives as Anticancer Agents

| Compound ID | Quinoline Substituent (R1) | Phenyl Substituent (R2) | Linker (X) | IC50 (µM) vs. HeLa | IC50 (µM) vs. BGC823 | Reference |

| 1a | 7-F | 3-Cl, 4-F | NH | >100 | 1.15 | [4] |

| 1f | 7-F | 3-Br | NH | 0.05 | 0.04 | [4] |

| 2i | 8-OCH3 | 3-ethynyl | NH | 0.04 | 0.02 | [4] |

| 10g | 7-(4-fluorobenzyloxy) | H | N-(2-(dimethylamino)ethyl) | <1.0 | Not Reported | [2] |

| 6x | 5,6,7-trimethoxy (quinazoline) | 3-Br | NH | Not Reported | 3.2 | [3] |

Note: Data is compiled from multiple sources and experimental conditions may vary.

This compound in Fragment-Based Drug Discovery (FBDD)

Fragment-based drug discovery (FBDD) has emerged as a powerful and efficient strategy for the identification of high-quality lead compounds.[5][6][7] This approach involves screening libraries of low molecular weight compounds ("fragments") to identify those that bind weakly but efficiently to a biological target. These initial fragment hits are then optimized and grown into more potent, drug-like molecules. The this compound scaffold, with its relatively low molecular weight and high degree of structural rigidity, represents an ideal starting point for FBDD campaigns.

The FBDD Workflow with the this compound Fragment

The following diagram outlines a typical FBDD workflow, starting with the identification of the this compound core from a fragment screen.

Caption: A typical Fragment-Based Drug Discovery workflow.

Case Study: Quinoline-based PDE4 Inhibitors

A study on the development of new quinoline-based phosphodiesterase 4 (PDE4) inhibitors provides an excellent example of a fragment-based approach.[8] The researchers started with a fragment derived from a known PDE4 inhibitor, GSK-256066, which possessed a sub-micromolar inhibitory activity. Through a process of molecular simplification and then subsequent elaboration at various positions of the quinoline scaffold, they were able to identify novel and potent PDE4 inhibitors with IC50 values in the low nanomolar range. This case study highlights the power of using a privileged scaffold like quinoline as a starting point for fragment-based design and optimization.

Clinical Perspective and Future Directions

While a number of quinoline-based drugs are approved for various indications, including cancer (e.g., bosutinib, neratinib), the clinical development of compounds specifically featuring the this compound core is an area of active research.[9] The promising preclinical data, particularly in the realm of oncology, suggests that derivatives of this scaffold hold significant therapeutic potential.

Future research efforts will likely focus on:

-

Target Selectivity: Fine-tuning the substitution patterns to achieve higher selectivity for specific kinase isoforms or other cancer-related targets to minimize off-target effects.

-

Overcoming Drug Resistance: Designing this compound derivatives that are effective against drug-resistant cancer cell lines.

-

Combination Therapies: Exploring the synergistic effects of these compounds when used in combination with existing chemotherapeutic agents.

-

Expansion to Other Therapeutic Areas: Investigating the potential of this scaffold for the treatment of other diseases, such as neurodegenerative and infectious diseases.

Conclusion

The this compound scaffold stands as a testament to the power of privileged structures in drug discovery. Its synthetic tractability, coupled with a rich and diverse pharmacological profile, makes it an invaluable tool for medicinal chemists. By leveraging a deep understanding of its synthesis, mechanism of action, and structure-activity relationships, and by applying modern drug discovery paradigms such as fragment-based design, the full therapeutic potential of this remarkable chemical entity can continue to be unlocked. This guide provides a solid foundation for researchers to build upon in their quest to develop the next generation of innovative medicines.

References

-

Cao, R., et al. (2019). Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. European Journal of Medicinal Chemistry, 162, 453-465. [Link]

-

ResearchGate. (n.d.). Some of the quinoline-based derivatives approved for therapy or under clinical trial for treatment of cancer: bosutinib, neratinib, senexin c, and pelitinib. [Link]

-

ResearchGate. (n.d.). Design and synthesis of 6,7-methylenedioxy-4-substituted phenylquinolin-2(1H)-one derivatives as novel anticancer agents that induce apoptosis with cell cycle arrest at G2/M phase. [Link]

-

ResearchGate. (2025). Synthesis and in vitro and in vivo antimalarial activity of novel 4-anilinoquinoline Mannich base derivatives. [Link]

-

National Institutes of Health. (n.d.). Synthesis and Structure–Activity Relationship Study of 1-Phenyl-1-(quinazolin-4-yl)ethanols as Anticancer Agents. [Link]

-

MDPI. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. [Link]

-

MDPI. (n.d.). Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. [Link]

-

PubMed. (n.d.). Synthesis and anticancer activities of 5,6,7-trimethoxy-N-phenyl(ethyl)-4-aminoquinazoline derivatives. [Link]

-

ScienceDirect. (2024). New quinoline-based PDE4 inhibitors through GSK-256066 fragment-based elaboration. [Link]

-

MDPI. (n.d.). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. [Link]

-

MDPI. (n.d.). Synthesis, Anticancer Activity, and Docking Studies of Novel Hydroquinone-Chalcone-Pyrazoline Hybrid Derivatives. [Link]

-

National Institutes of Health. (2018). Virtual Fragment Screening Identification of a Quinoline‐5,8‐dicarboxylic Acid Derivative as a Selective JMJD3 Inhibitor. [Link]

-

RSC Publishing. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell. [Link]

-

PubMed. (2018). Virtual Fragment Screening Identification of a Quinoline-5,8-dicarboxylic Acid Derivative as a Selective JMJD3 Inhibitor. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and anticancer activities of 5,6,7-trimethoxy-N-phenyl(ethyl)-4-aminoquinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. chemscene.com [chemscene.com]

- 6. lifechemicals.com [lifechemicals.com]

- 7. chembridge.com [chembridge.com]

- 8. Synthesis, structure-activity relationship, and biological evaluation of quinolines for development of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Note and Protocol: Synthesis of N-phenylquinolin-4-amine from 4-chloroquinoline

Authored by: A Senior Application Scientist

Date: January 23, 2026

Abstract

This document provides a comprehensive guide for the synthesis of N-phenylquinolin-4-amine, a key intermediate in the development of various pharmacologically active compounds. The protocol details a robust and reproducible method starting from the readily available precursor, 4-chloroquinoline. This application note is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The described synthesis is based on a nucleophilic aromatic substitution (SNAr) reaction, a fundamental transformation in organic chemistry. This document provides detailed procedural steps, mechanistic insights, safety protocols, and data presentation to ensure successful execution and understanding of the synthesis.

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antimalarial, anticancer, and anti-inflammatory properties. The functionalization of the quinoline ring is a critical step in the synthesis of these molecules. This compound, in particular, serves as a versatile building block for the synthesis of more complex molecules. The synthesis of this compound from 4-chloroquinoline and aniline is a classic example of a nucleophilic aromatic substitution reaction, a cornerstone of organic synthesis. This protocol outlines a well-established and efficient method for this transformation.

Reaction Scheme

The overall reaction involves the displacement of the chlorine atom at the C4 position of the quinoline ring by the amino group of aniline.

Figure 1: General reaction scheme for the synthesis of this compound.

Mechanistic Insights: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of this compound from 4-chloroquinoline and aniline proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This reaction is characteristic of aromatic rings that are activated by electron-withdrawing groups. In the case of 4-chloroquinoline, the electron-withdrawing nitrogen atom in the quinoline ring system sufficiently activates the C4 position for nucleophilic attack.

The reaction mechanism can be described in two main steps:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of aniline attacks the electron-deficient C4 carbon of 4-chloroquinoline. This results in the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. This step is typically the rate-determining step of the reaction.

-

Departure of the Leaving Group: The aromaticity of the quinoline ring is restored by the elimination of the chloride ion (Cl⁻), a good leaving group. This is followed by deprotonation of the anilinium nitrogen to yield the final product, this compound.

The presence of an acid or a base can catalyze the reaction. An acid can protonate the quinoline nitrogen, further increasing the electrophilicity of the C4 carbon. A base can deprotonate the aniline, increasing its nucleophilicity.

Figure 2: Simplified representation of the SNAr mechanism.

Experimental Protocol

This protocol describes a common method for the synthesis of this compound. Researchers should always perform a thorough risk assessment before starting any chemical synthesis.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Comments |

| 4-Chloroquinoline | Reagent Grade, 98% | (e.g., Sigma-Aldrich) | Store in a cool, dry place. |

| Aniline | Reagent Grade, 99% | (e.g., Sigma-Aldrich) | Freshly distilled if discolored. |

| Ethanol (EtOH) or Isopropanol (IPA) | Anhydrous | (e.g., Fisher Scientific) | As the reaction solvent. |

| Hydrochloric Acid (HCl) | Concentrated | (e.g., VWR) | For pH adjustment and product isolation. |

| Sodium Hydroxide (NaOH) | Pellets | (e.g., Sigma-Aldrich) | For neutralization. |

| Round-bottom flask | 100 mL | - | With appropriate ground glass joints. |

| Reflux condenser | - | - | |

| Magnetic stirrer and stir bar | - | - | |

| Heating mantle | - | - | |

| Buchner funnel and flask | - | - | For filtration. |

| pH paper or pH meter | - | - |

Step-by-Step Procedure

Figure 3: Experimental workflow for the synthesis of this compound.

1. Reaction Setup:

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-chloroquinoline (e.g., 5.0 g, 30.6 mmol).

-

To this, add aniline (e.g., 3.1 mL, 33.7 mmol, 1.1 equivalents).

-

Add the reaction solvent, such as ethanol or isopropanol (e.g., 50 mL).

2. Reaction Conditions:

-

Attach a reflux condenser to the flask and place it in a heating mantle.

-

Heat the reaction mixture to reflux (the boiling point of the solvent) with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material (4-chloroquinoline) is consumed. This typically takes several hours.

3. Product Isolation (as Hydrochloride Salt):

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Slowly add concentrated hydrochloric acid (HCl) to the stirred solution. The product, this compound, will precipitate as its hydrochloride salt.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid precipitate by vacuum filtration using a Buchner funnel.

-

Wash the collected solid with a small amount of cold solvent (e.g., ethanol) to remove any unreacted aniline and other impurities.

4. Purification:

-

The crude this compound hydrochloride can be purified by recrystallization. A common solvent system for recrystallization is a mixture of ethanol and water.

-

Dissolve the crude product in a minimal amount of hot ethanol.

-

Slowly add hot water until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization.

-

Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol/water mixture.

-

Dry the purified crystals under vacuum.

5. (Optional) Conversion to Free Base:

-

To obtain the free base of this compound, the hydrochloride salt can be neutralized.

-

Suspend the hydrochloride salt in water and add a solution of a base, such as sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃), until the pH is basic (pH > 8).

-

The free base will precipitate out of the solution.

-

Collect the solid by vacuum filtration, wash with water, and dry under vacuum.

Data and Expected Results

| Parameter | Value |

| Reactants | |

| 4-Chloroquinoline | 1.0 equivalent |

| Aniline | 1.1 - 1.2 equivalents |

| Reaction Conditions | |

| Solvent | Ethanol or Isopropanol |

| Temperature | Reflux |

| Reaction Time | 4 - 12 hours (TLC monitored) |

| Product | |

| Appearance | Off-white to pale yellow solid |

| Expected Yield | 75 - 90% |

| Melting Point (Free Base) | ~198-202 °C |

| Melting Point (HCl Salt) | ~270-275 °C (decomposes) |

Safety Precautions

All chemical manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

4-Chloroquinoline: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.

-

Aniline: Toxic if swallowed, in contact with skin, or if inhaled. Suspected of causing genetic defects and cancer. Causes damage to organs through prolonged or repeated exposure.

-

Hydrochloric Acid (Concentrated): Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation.

-

Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage.

Refer to the Safety Data Sheets (SDS) for each chemical before use for complete safety and handling information. All chemical waste should be disposed of according to institutional and local regulations.

References

-

Acha, V., et al. (2017). An updated review on the synthesis of 4-aminoquinolines as antimalarial agents. Molecules, 22(11), 1957. [Link]

-

Berman, J., & Ziering, A. (1947). The Synthesis of Some 4-Aminoquinolines. Journal of the American Chemical Society, 69(5), 1154-1155. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

Application Note: A Step-by-Step Guide to the Chromatographic Purification of N-phenylquinolin-4-amine

Abstract

This application note provides a detailed, step-by-step protocol for the purification of N-phenylquinolin-4-amine using normal-phase column chromatography. This compound is a heterocyclic aromatic amine, a scaffold of interest in medicinal chemistry and materials science. Effective purification is critical to ensure the integrity of downstream applications. This guide addresses the specific challenges associated with purifying basic amines on acidic silica gel, such as peak tailing and irreversible adsorption. We present a systematic approach, beginning with method development using Thin-Layer Chromatography (TLC) and the strategic use of mobile phase modifiers, followed by a robust column chromatography procedure and post-purification analysis. This protocol is designed for researchers, scientists, and drug development professionals seeking a reliable method for obtaining high-purity this compound.

Introduction and Physicochemical Profile

This compound belongs to the quinoline class of heterocyclic compounds, which are prevalent in numerous biologically active molecules. The inherent basicity of the amine functional groups in this molecule presents a significant challenge during purification with standard silica gel chromatography. The acidic nature of silica's silanol groups (Si-OH) can lead to strong, often irreversible, interactions with basic analytes. This results in poor separation, significant peak tailing, and potential on-column degradation[1].

To overcome these issues, this protocol employs a mobile phase modified with a small amount of a competing base, such as triethylamine (TEA). The TEA neutralizes the acidic sites on the silica surface, preventing the target amine from tailing and allowing for a much sharper elution profile[1][2]. This method ensures higher purity and recovery of the final product.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₂N₂ | [3][4] |

| Molecular Weight | 220.27 g/mol | [3][4] |

| LogP | 3.9784 | [3] |

| Hydrogen Bond Donors | 1 | [3][4] |

| Hydrogen Bond Acceptors | 2 | [3][4] |

| CAS Number | 30696-07-2 | [3][4] |

Safety and Handling

This compound and the solvents used in this protocol require careful handling in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

Table 2: GHS Hazard Information for this compound

| GHS Pictogram | Signal Word | Hazard Statements | Precautionary Statements |

| Warning | H315: Causes skin irritation.[3] H319: Causes serious eye irritation.[3] | P264: Wash hands and exposed skin thoroughly after handling.[3] P280: Wear protective gloves/eye protection/face protection.[3][5] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3][5] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] |

Note: Always consult the most current Safety Data Sheet (SDS) for the specific compound and solvents being used.[3][5][6]

Principle of Modified Normal-Phase Chromatography

Column chromatography separates compounds based on their differential partitioning between a stationary phase (in this case, silica gel) and a mobile phase (the eluting solvent).[7] In normal-phase chromatography, the stationary phase is polar (silica gel), and the mobile phase is typically a less polar organic solvent. Nonpolar compounds have a weaker affinity for the stationary phase and elute first, while polar compounds interact more strongly and elute later.

The key to this protocol is the modification of this principle. By adding a basic additive (triethylamine) to the mobile phase, we temporarily deactivate the acidic silanol groups on the silica surface. This prevents the basic this compound from strongly adsorbing, mitigating tailing and ensuring a symmetrical peak shape, which is crucial for effective separation.[1]

Detailed Purification Protocol

This protocol is divided into three main stages: (A) Method Development via TLC, (B) Preparative Column Chromatography, and (C) Product Isolation and Analysis.

A. Stage 1: Method Development with Thin-Layer Chromatography (TLC)

The goal of this stage is to identify an optimal solvent system that provides good separation of this compound from impurities, targeting an Rf value between 0.25 and 0.35 for the product.[8]

Materials and Equipment:

-

Crude this compound sample

-

Silica gel TLC plates (e.g., glass-backed, 250 µm, with F254 UV indicator)

-

TLC developing chambers

-

Capillary spotters

-

Solvents: Hexanes, Ethyl Acetate (EtOAc), Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA)

-

UV lamp (254 nm)

-

Iodine chamber or Potassium Permanganate (KMnO₄) stain (optional, for visualization)[9]

Step-by-Step TLC Protocol:

-

Sample Preparation: Dissolve a small amount of the crude material in a suitable solvent like DCM or EtOAc to create a concentrated solution.

-

Plate Preparation: Using a pencil, gently draw a baseline approximately 1 cm from the bottom of a TLC plate.[9]

-

Spotting: Use a capillary spotter to apply a small spot of the crude sample solution onto the baseline. Ensure the spot is small and concentrated.

-

Solvent System Screening:

-

Prepare several developing chambers with different solvent systems. A good starting point for a compound of this polarity is 30% Ethyl Acetate in Hexanes.[10]

-

Prepare a second set of the same solvent systems but add ~1% triethylamine (e.g., for 10 mL of eluent, add 0.1 mL of TEA). This is the key to preventing tailing.

-

Place a piece of filter paper in each chamber to ensure the atmosphere is saturated with solvent vapor.[9]

-

-

Development: Place the spotted TLC plate into a chamber, ensuring the baseline is above the solvent level.[8] Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.

-

Visualization:

-

Remove the plate and immediately mark the solvent front with a pencil.

-

Allow the plate to dry completely.

-

Visualize the spots under a UV lamp (254 nm). Circle any visible spots.

-

If necessary, use a chemical stain like an iodine chamber for further visualization.[9]

-

-

Analysis and Optimization:

-

Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front).

-

Compare the plates developed with and without TEA. The plate with TEA should show rounder, less streaky spots for the amine.

-

Adjust the polarity of the solvent system to achieve an Rf of 0.25-0.35 for the target compound. If the Rf is too high, decrease the polarity (less EtOAc); if too low, increase the polarity (more EtOAc).

-

Table 3: Example TLC Solvent System Screening

| Solvent System (v/v/v) | Rf (Impurity 1) | Rf (Product) | Rf (Impurity 2) | Observations |

| Hexanes/EtOAc (7:3) | 0.85 | 0.50 | 0.45 | Product Rf is too high. Poor separation from Impurity 2. |

| Hexanes/EtOAc/TEA (8:2:0.1) | 0.70 | 0.30 | 0.15 | Optimal. Good Rf for product and excellent separation from impurities. Spots are sharp. |

| Hexanes/EtOAc (9:1) | 0.55 | 0.10 | 0.05 | Product Rf is too low. |

B. Stage 2: Preparative Column Chromatography

Once the optimal solvent system is determined, you can proceed with the larger-scale column purification.

Materials and Equipment:

-

Glass chromatography column with a stopcock

-

Silica gel (for flash chromatography, e.g., 230-400 mesh)

-

Sand (purified)

-

Cotton or glass wool

-

Crude this compound

-

Optimized eluent from Stage 1

-

Collection vessels (test tubes or flasks)

-

Air pressure source (optional, for flash chromatography)

Step-by-Step Column Protocol:

-

Column Preparation:

-

Select a column with an appropriate diameter based on the amount of crude material (a general rule is a 20:1 to 40:1 ratio of silica gel to crude material by weight).

-

Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[11]

-

-

Packing the Column (Wet Method):

-

In a beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., Hexanes/EtOAc/TEA 8:2:0.1).[7]

-

With the stopcock open, pour the slurry into the column. Use additional eluent to rinse any remaining silica into the column.

-

Gently tap the side of the column to ensure even packing and remove any air bubbles.

-

Drain the excess solvent until the solvent level just meets the top of the silica bed. Never let the column run dry.

-

Carefully add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.[12]

-

-

Sample Loading (Dry Loading Recommended):

-

Dissolve the crude this compound in a minimum amount of a volatile solvent (like DCM).

-

Add a small amount of silica gel (or Celite) to this solution, approximately 2-3 times the weight of your crude product.

-

Remove the solvent completely using a rotary evaporator until a fine, free-flowing powder is obtained.[11]

-

Carefully add this powder to the top of the packed column.

-

-

Elution and Fraction Collection:

-

Carefully add the eluent to the column.

-

Open the stopcock and begin collecting fractions. If using flash chromatography, apply gentle air pressure to achieve a steady flow rate.

-

Start with the optimized solvent system. If separation is difficult, a gradient elution can be used, where the polarity of the solvent is gradually increased over time (e.g., starting with 10% EtOAc and slowly increasing to 30% EtOAc, all with 1% TEA).[13]

-

Monitor the elution process by collecting small, regular-sized fractions and analyzing them by TLC.

-

C. Stage 3: Product Isolation and Analysis

-

Fraction Analysis: Spot every few fractions on a TLC plate. Develop the plate using the same eluent system and visualize under UV light.

-

Pooling Fractions: Identify all fractions containing only the pure product (single spot at the correct Rf) and combine them in a large round-bottom flask.

-

Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator. The added TEA is volatile and will be removed under vacuum along with the eluent.

-

Purity Confirmation:

-

Obtain the mass of the purified solid and calculate the percent recovery.

-

Confirm the purity by running a final TLC.

-

Characterize the product using analytical methods such as Melting Point, NMR (¹H and ¹³C), and Mass Spectrometry to confirm its identity and high purity.

-

Workflow and Troubleshooting

Visual Workflow of the Purification Process

Caption: Workflow for this compound purification.

Troubleshooting Guide

Table 4: Common Problems and Solutions in Amine Purification

| Problem | Possible Cause(s) | Recommended Solution(s) |

| Product streaks/tails on TLC/column | Acid-base interaction with silica. | Add 0.5-1% triethylamine (TEA) or ammonium hydroxide to the eluent to neutralize the silica.[1][2] |

| Product won't elute from the column | Eluent is not polar enough. Irreversible adsorption to silica. | Gradually increase the polarity of the eluent (e.g., add more EtOAc or a small % of MeOH).[13] Ensure TEA is present in the eluent. If the compound is very polar, consider using a more polar solvent system like DCM/MeOH with TEA.[10][13] |

| Poor separation of product and impurity | Inappropriate solvent system. Column was overloaded. | Re-optimize the solvent system with TLC to maximize the difference in Rf values (ΔRf). Use a longer column or reduce the amount of crude material loaded. |

| Cracked or channeled silica bed | Improper column packing. | Repack the column carefully using the wet slurry method. Ensure the silica is fully settled and the bed is level before adding the top layer of sand.[7] |

| Product comes out in the first fraction | Eluent is too polar. | Re-run TLC with a much less polar solvent system (e.g., increase the hexane percentage).[13] |

Conclusion

The successful purification of this compound by column chromatography is highly dependent on mitigating the strong interaction between its basic amine functionality and the acidic silica gel stationary phase. The protocol detailed in this application note, which emphasizes the use of triethylamine as a mobile phase modifier, provides a reliable and reproducible method for obtaining this compound in high purity. Careful method development using TLC is paramount to success. This robust procedure should be readily adaptable for the purification of other basic aromatic amines, serving as a valuable tool for researchers in synthetic and medicinal chemistry.

References

-

Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? [Online]. Available at: [Link]

-

University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Online]. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5124249, this compound. [Online]. Available at: [Link]

-

University of Rochester, Department of Chemistry. Chromatography: Solvent Systems for TLC. [Online]. Available at: [Link]

-

Phenomenex. (2025). Column Chromatography: Principles, Procedure, and Applications. [Online]. Available at: [Link]

-

ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Online]. Available at: [Link]

-

Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. [Online]. Available at: [Link]

-

ResearchGate. (2017). What type of GCMS column is best for a total resolution of aromatic amines? [Online]. Available at: [Link]

-

Reddit. (2022). Chromotography with free amines? [Online]. Available at: [Link]

-

MicroSolv. HPLC Troubleshooting. [Online]. Available at: [Link]

-

Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines. [Online]. Available at: [Link]

-

Journal of Chromatographic Science. (1981). Separation of Aromatic Amines by Thin-Layer and High-Performance Liquid Chromatography. [Online]. Available at: [Link]

-

Reddit. (2022). troubleshooting column chromatography. [Online]. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 453077, 4-Quinolinamine, 2-phenyl-. [Online]. Available at: [Link]

-

Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. [Online]. Available at: [Link]

-

University of Colorado Boulder, Department of Chemistry. Thin Layer Chromatography (TLC). [Online]. Available at: [Link]

-

MicroSolv. (2025). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. [Online]. Available at: [Link]

-

ChemSynthesis. (2025). 4-phenylquinoline. [Online]. Available at: [Link]

-

University of Cambridge. Supporting Information for: Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids. [Online]. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 108726, 8-Quinolinamine, 4-phenyl-. [Online]. Available at: [Link]

Sources

- 1. biotage.com [biotage.com]

- 2. reddit.com [reddit.com]

- 3. chemscene.com [chemscene.com]

- 4. This compound | C15H12N2 | CID 5124249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Chromatography [chem.rochester.edu]

- 11. orgsyn.org [orgsyn.org]

- 12. chemistryviews.org [chemistryviews.org]

- 13. Chromatography [chem.rochester.edu]

Application Notes & Protocols for the Development of Anticancer Agents Based on the N-phenylquinolin-4-amine Scaffold

Introduction: The Quinoline Scaffold in Oncology

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Historically recognized for its role in antimalarial drugs like chloroquine, the 4-aminoquinoline framework has garnered substantial interest in oncology for its diverse anticancer properties.[3] Derivatives of N-phenylquinolin-4-amine, a specific class within this family, are being actively investigated for their potential to overcome challenges in cancer therapy, such as drug resistance.[1]

The anticancer activity of these compounds is often multifaceted, attributed to mechanisms including the modulation of critical signaling pathways, induction of apoptosis (programmed cell death), and inhibition of autophagy.[3] A particularly compelling area of research is their ability to target and stabilize non-canonical DNA structures known as G-quadruplexes (G4s).[4] These structures are prevalent in the promoter regions of oncogenes (e.g., c-MYC, BCL-2) and at the ends of chromosomes (telomeres).[4] By stabilizing G4s, this compound derivatives can suppress oncogene transcription and interfere with telomere maintenance, which is crucial for the immortal phenotype of cancer cells.[4]

This document provides a comprehensive guide for researchers, outlining synthetic methodologies, protocols for biological evaluation, and data interpretation strategies for developing novel anticancer agents based on the this compound scaffold.

Synthesis of this compound Derivatives

The most common and efficient method for synthesizing this compound derivatives is through a nucleophilic aromatic substitution (SNAr) reaction. This involves reacting a substituted 4-chloroquinoline with an appropriate aniline derivative.

Protocol 1: General Synthesis of N-(substituted-phenyl)quinolin-4-amine

This protocol describes a robust method for the synthesis of this compound analogs. The rationale for choosing specific reagents and conditions is to ensure a high-yield reaction with straightforward purification. Dichloromethane (DCM) is selected as the solvent for its ability to dissolve both reactants and its relatively low boiling point, which facilitates removal post-reaction. The addition of a base like triethylamine (TEA) is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

Materials:

-

4-chloroquinoline (or a 7-substituted variant)

-

Substituted aniline (e.g., 4-methoxyaniline)

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

5% aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Hexane

-

Ethyl Acetate

-

Standard laboratory glassware and magnetic stirrer

-

Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 4-chloroquinoline (1.0 eq) and the desired substituted aniline (1.1 eq) in anhydrous DCM.

-

Base Addition: Add triethylamine (1.5 eq) to the solution. The base scavenges the HCl byproduct, preventing protonation of the amine reactant and promoting the reaction.

-

Reaction Progression: Stir the reaction mixture at room temperature. Monitor the reaction progress using TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase) until the starting material (4-chloroquinoline) is consumed. This typically takes 4-6 hours.

-

Work-up:

-

Once the reaction is complete, dilute the mixture with DCM.

-

Transfer the mixture to a separatory funnel and wash sequentially with 5% NaHCO₃ solution (to remove any remaining acid) and brine (to reduce the solubility of organic material in the aqueous phase).

-

Dry the organic layer over anhydrous MgSO₄.[1]

-

-

Purification:

-

Filter off the MgSO₄ and concentrate the organic solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate to elute the final compound.

-

-

Characterization: Confirm the structure and purity of the synthesized compound using techniques such as NMR (¹H, ¹³C) and mass spectrometry (MS).[5]

Biological Evaluation: Assessing Anticancer Potential

Once synthesized, the compounds must be evaluated for their biological activity. A standard initial screening involves assessing their cytotoxicity against a panel of human cancer cell lines.

Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. This allows for the quantitative determination of cell viability.

Materials:

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer).[6]

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

-

Synthesized this compound compounds

-

Dimethyl sulfoxide (DMSO), sterile

-

MTT reagent (5 mg/mL in PBS)

-

Phosphate Buffered Saline (PBS)

-

96-well cell culture plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-